molecular formula C17H32N2OSn B1601230 6-Methoxy-2-(tributylstannyl)pyrimidine CAS No. 850501-35-8

6-Methoxy-2-(tributylstannyl)pyrimidine

Cat. No.: B1601230
CAS No.: 850501-35-8
M. Wt: 399.2 g/mol
InChI Key: HQUSEOSQVFRYQV-UHFFFAOYSA-N
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Description

Chemical Identification and Registry Information

6-Methoxy-2-(tributylstannyl)pyrimidine is systematically identified through multiple nomenclature systems and registry databases, providing comprehensive chemical identification protocols. The compound bears the Chemical Abstracts Service registry number 850501-35-8, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₁₇H₃₂N₂OSn accurately represents the atomic composition, indicating seventeen carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms, one oxygen atom, and one tin atom. The molecular weight has been precisely determined as 399.16 grams per mole, which corresponds to the sum of atomic weights based on the molecular composition.

The systematic nomenclature reveals multiple acceptable names for this compound, reflecting different approaches to chemical naming conventions. The primary systematic name this compound indicates the methoxy group positioned at the 6-position of the pyrimidine ring and the tributylstannyl group at the 2-position. Alternative systematic nomenclature includes 4-Methoxy-2-(tributylstannyl)pyrimidine, which reflects different numbering conventions for the pyrimidine ring system. The International Union of Pure and Applied Chemistry name tributyl-(4-methoxypyrimidin-2-yl)stannane provides another systematic approach, emphasizing the tin center as the focal point with the substituted pyrimidine as a ligand. Additional synonyms documented in chemical databases include Pyrimidine, 4-methoxy-2-(tributylstannyl)-, which follows the base compound approach to nomenclature.

Molecular Architecture and Compositional Analysis

The molecular architecture of this compound exhibits sophisticated structural complexity derived from the integration of heterocyclic and organometallic components. The pyrimidine ring system forms the core heterocyclic framework, characterized by a six-membered aromatic ring containing two nitrogen atoms in the 1,3-positions. The methoxy substituent (-OCH₃) is positioned at the 6-position of the pyrimidine ring, introducing electron-donating characteristics that influence the electronic distribution within the aromatic system. The tributylstannyl group (Sn(C₄H₉)₃) is attached at the 2-position of the pyrimidine ring, creating a direct carbon-tin bond that establishes the organometallic character of the compound.

The structural representation can be expressed through multiple chemical notation systems that capture different aspects of the molecular geometry. The Simplified Molecular Input Line Entry System notation CCCCSn(CCCC)C1=NC=CC(=N1)OC provides a linear representation highlighting the connectivity patterns. The International Chemical Identifier notation InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;31-3-4-2;/h2-3H,1H3;31,3-4H2,2H3; offers a more detailed structural description that includes stereochemical information. The compound's three-dimensional arrangement involves tetrahedral geometry around the tin center, with the three butyl groups and the pyrimidine ring occupying the four coordination positions.

Properties

IUPAC Name

tributyl-(4-methoxypyrimidin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUSEOSQVFRYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479792
Record name 6-METHOXY-2-(TRIBUTYLSTANNYL)PYRIMIDINE
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URL https://comptox.epa.gov/dashboard/DTXSID00479792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850501-35-8
Record name 6-METHOXY-2-(TRIBUTYLSTANNYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2-(tributylstannyl)pyrimidine
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Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins with a suitably halogenated methoxypyrimidine precursor, such as 4-chloro-5-iodopyrimidine or related derivatives. The methoxy group is introduced at the 6-position (or 4-position depending on the numbering system) via nucleophilic substitution of a halogen with sodium methoxide in methanol. This step affords 5-iodo-4-methoxypyrimidine or its positional analogues in good yield (typically above 80%) under mild conditions (room temperature, 6 hours).

The key step in the preparation of 6-Methoxy-2-(tributylstannyl)pyrimidine is the introduction of the tributylstannyl group at the halogenated position (iodo position). This is achieved by a palladium-catalyzed stannylation reaction using bis(tributyltin) as the stannyl source.

  • Reagents and Catalysts:
    • Bis(tributyltin) (SnBu3)2
    • Palladium catalyst, typically tris(dibenzylideneacetone)dipalladium(0) chloroform complex (Pd2(dba)3·CHCl3)
    • Anhydrous dimethylformamide (DMF) as solvent
  • Conditions:
    • Mild heating at about 65 °C
    • Reaction time around 2.5 hours
    • Inert atmosphere to prevent oxidation

This reaction converts the iodo-substituted methoxypyrimidine into the corresponding tributylstannyl derivative with good to excellent yields (around 85-90%) after purification.

Purification

The crude stannylated product is typically purified by standard chromatographic techniques or recrystallization to remove residual tin impurities and palladium catalyst residues. The purified this compound is usually obtained as a pale yellow oil or solid, depending on the exact conditions and scale.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Yield (%)
1 4-Chloro-5-iodopyrimidine NaOMe (30% in MeOH), MeOH, RT, 6 h 5-Iodo-4-methoxypyrimidine >80
2 5-Iodo-4-methoxypyrimidine (SnBu3)2, Pd2(dba)3·CHCl3, anhydrous DMF, 65 °C, 2.5 h This compound 85–90

Detailed Research Findings and Notes

  • The palladium-catalyzed stannylation is highly selective for the iodide position, allowing for efficient functionalization without affecting the methoxy group or other sensitive functionalities on the pyrimidine ring.
  • The use of anhydrous DMF and inert atmosphere is critical to prevent hydrolysis and oxidation of the stannyl intermediate, ensuring high purity and yield.
  • The reaction is scalable and has been adapted for industrial production with stringent control over temperature and atmosphere to maintain product quality.
  • Attempts to functionalize other positions or to use different stannylation methods often result in lower yields or purification challenges due to tin impurities.
  • The stannylated pyrimidine serves as a versatile intermediate for Stille cross-coupling reactions, enabling the synthesis of diverse nucleoside analogues with antiviral activities.

Comparative Analysis of Preparation Methods

Aspect Method Using Bis(tributyltin) & Pd Catalyst Alternative Methods (Less Common)
Starting material Halogenated methoxypyrimidine (iodo) Direct lithiation followed by stannylation
Catalyst Pd2(dba)3·CHCl3 Pd(PPh3)4 or other Pd(0) complexes
Solvent Anhydrous DMF THF, dioxane (less common)
Temperature Mild heating (65 °C) Room temperature to reflux
Yield High (85-90%) Variable, often lower
Purification complexity Moderate, requires removal of tin residues Higher due to side reactions and impurities
Scalability Proven industrial scalability Limited

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Stille Coupling Reaction
The primary application of 6-Methoxy-2-(tributylstannyl)pyrimidine is in Stille coupling reactions, where it acts as a nucleophile. In this process, it reacts with aryl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate or cesium carbonate to form new carbon-carbon bonds. This reaction allows for the introduction of diverse substituents at the 2-position of the pyrimidine ring, significantly expanding the chemical space of accessible pyrimidine derivatives .

General Reaction Mechanism
The Stille coupling mechanism involves several steps:

  • Formation of a palladium complex with the aryl halide.
  • Nucleophilic attack by this compound on the palladium-aryl complex.
  • Release of the product and regeneration of the palladium catalyst.

This methodology has been employed to synthesize complex structures such as 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which exhibit unique optical properties including solvatochromism .

Potential Biological Activities

While specific biological activities of this compound are not extensively documented, related pyrimidine compounds have demonstrated various biological properties. Pyrimidines are known for their potential antimicrobial, antiviral, and anticancer activities. Research into similar compounds suggests that they may interact with biological targets, although further studies are necessary to elucidate these effects specifically for this compound .

Comparative Analysis with Related Compounds

The unique substitution pattern of this compound influences its reactivity and potential applications compared to structurally similar compounds. Below is a comparison table highlighting some relevant compounds:

Compound NameUnique Features
This compound Methoxy and tributylstannyl groups enhance reactivity
2-Methyl-4-(tributylstannyl)pyridine Methyl substitution affects electronic properties
5-(tributylstannyl)pyrimidine Lacks methoxy group; different reactivity profile
4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine Similar substitution pattern; distinct reactivity

This comparison illustrates how the presence of specific functional groups can affect the chemical behavior and versatility of these compounds in synthetic applications .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in various synthetic pathways:

  • Synthesis of Substituted Pyrimidinones : Research has shown that this compound can be utilized effectively in synthesizing substituted pyrimidinone derivatives via Stille coupling reactions with aryl bromides .
  • Optical Properties Investigation : The synthesized 4-arylvinyl derivatives have been studied for their solvatochromic behavior, making them candidates for applications in colorimetric sensors and luminescent devices .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(tributylstannyl)pyrimidine in Stille coupling reactions involves the formation of a palladium complex with the tributyltin group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Biological Activity

6-Methoxy-2-(tributylstannyl)pyrimidine is a pyrimidine derivative that has garnered attention in the field of organic synthesis due to its potential biological activities. This compound serves as a valuable building block in various synthetic pathways, particularly through Stille coupling reactions, allowing for the introduction of diverse functional groups onto the pyrimidine ring. Despite its applications in synthesis, detailed studies on its biological activity remain limited.

This compound can be synthesized through several methods, primarily utilizing Stille coupling reactions. In these reactions, it acts as a nucleophile, engaging with aryl halides to form substituted pyrimidine derivatives. Typical conditions for these reactions include palladium catalysts and bases such as cesium carbonate, generally conducted under inert atmospheres at temperatures ranging from 50°C to 100°C.

Chemical Structure

The chemical structure of this compound is characterized by a methoxy group and a tributylstannyl substituent, which significantly enhance its reactivity and potential for further functionalization.

Biological Activity Overview

While specific studies on the biological activity of this compound are sparse, related pyrimidine compounds have demonstrated various biological properties, including:

  • Antimicrobial Activity : Pyrimidine derivatives are known for their antibacterial and antifungal properties.
  • Anticancer Activity : Some pyrimidines have shown efficacy against various cancer cell lines.
  • Antiviral Properties : Certain analogs exhibit potential in inhibiting viral replication.

Anticancer Properties

A study involving structurally similar pyrimidines revealed promising anticancer activities. For instance, compounds with similar scaffolds were tested against several cancer cell lines (e.g., MCF-7, A549) using the MTT assay. Some derivatives exhibited IC50 values lower than those of established chemotherapeutics like etoposide, indicating significant anticancer potential .

CompoundCell LineIC50 (µM)
Compound 12MCF-70.09 ± 0.0085
Compound 13A5490.03 ± 0.0056
EtoposideMCF-72.19 ± 1.87

Antimicrobial Activity

Research on pyrimidine derivatives has also highlighted their antimicrobial properties against various strains such as E. coli and S. aureus. Compounds were evaluated for their minimum inhibitory concentrations (MIC), with some showing significant activity at concentrations below 100 µg/mL.

The biological mechanisms underlying the activity of pyrimidine derivatives often involve interactions with specific enzymes or receptors. For example, studies have indicated that modifications to the pyrimidine ring can enhance binding affinity to targets involved in cancer proliferation or microbial resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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